Prasugrel-d4 Metabolite R-138727 Prasugrel-d4 Metabolite R-138727 An isotope labelled Prasugrel Metabolite derivative. Prasugrel is a platelet inhibitor. It can be used to prevent formation of blood clots.
Brand Name: Vulcanchem
CAS No.: 1217222-86-0
VCID: VC0196676
InChI:
SMILES:
Molecular Formula: C18H16FNO3SD4
Molecular Weight: 353.45

Prasugrel-d4 Metabolite R-138727

CAS No.: 1217222-86-0

Cat. No.: VC0196676

Molecular Formula: C18H16FNO3SD4

Molecular Weight: 353.45

Purity: > 95%

* For research use only. Not for human or veterinary use.

Prasugrel-d4 Metabolite R-138727 - 1217222-86-0

CAS No. 1217222-86-0
Molecular Formula C18H16FNO3SD4
Molecular Weight 353.45

Chemical Structure and Properties

Molecular Characteristics

Prasugrel-d4 Metabolite R-138727 is derived from the active metabolite of prasugrel (R-138727), which has the chemical name (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid . The non-deuterated R-138727 has a molecular formula of C18H20FNO3S and a molecular weight of 349.42 Daltons . The deuterated form maintains the same chemical structure but incorporates four deuterium atoms (²H) replacing four hydrogen atoms, resulting in a modified molecular formula and slightly higher molecular weight. Deuterium substitution typically increases molecular stability while maintaining near-identical chemical properties compared to the non-deuterated counterpart.

Analytical Applications

Role in LC-MS/MS Methods

Prasugrel-d4 Metabolite R-138727 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for quantifying prasugrel's active metabolite in biological samples. The deuterium labeling creates a mass shift that allows clear discrimination between the analyte and internal standard while maintaining nearly identical chromatographic behavior. This property is particularly valuable in bioanalytical methods requiring high specificity and sensitivity.

Validated Analytical Methods

Several LC-MS/MS methods have been developed and validated for the quantification of prasugrel metabolite R-138727 in human plasma. One such method demonstrates exceptional sensitivity with a lower limit of quantification of 0.2 ng/mL with a relative standard deviation of 5.0% . The method employs solid phase extraction followed by separation on a reverse phase C18 column using an isocratic elution mode . These analytical approaches typically monitor the [M+H]+ ions, which for R-138727 appear at m/z 498.3-206.0 .

Table 1: Analytical Performance Characteristics for R-138727 Quantification

ParameterMethod PerformanceReference
Lower Limit of Quantification0.2 ng/mL
Intra-batch Precision3.9-9.6%
Inter-batch Precision3.9-9.6%
Accuracy95.2-102.2%
Linear Dynamic Range0.2-120 ng/mL

Advanced Stereochemical Analysis

An innovative LC-MS/MS method has been developed specifically for the chromatographic separation of the four stereoisomers of R-138727 in human plasma . This method involves derivatization with bromo-methoxy acetophenone to stabilize the molecule, enabling stereoselective metabolism studies . The deuterated analog would serve as an essential internal standard in such advanced analytical procedures, allowing for precise quantification of individual stereoisomers.

Pharmacological Significance

Relationship to Prasugrel's Mechanism of Action

Understanding the deuterated metabolite requires knowledge of the parent compound's role. Prasugrel inhibits platelet aggregation by irreversibly binding to the P2Y12 adenosine diphosphate receptor on platelets. This antiplatelet effect begins within 15 to 30 minutes of administration and typically reaches peak effect at approximately two hours . The active metabolite R-138727 is responsible for this antiplatelet activity, making accurate quantification of this compound critical for pharmacokinetic and pharmacodynamic studies .

Metabolic Pathway

The biotransformation of prasugrel to its active form involves a two-step process. First, rapid deesterification converts prasugrel to R-95913 (2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone), followed by cytochrome P450-mediated formation of R-138727 . The deuterated metabolite would mirror this pathway in terms of chemical transformations while maintaining the deuterium atoms in the molecular structure.

Enzymatic Metabolism

Cytochrome P450 Involvement

The generation of R-138727 occurs primarily through the action of specific cytochrome P450 enzymes. In vitro studies have identified the key enzymes involved in this metabolic process. The rank order of enzyme activity in forming R-138727, as determined using human lymphoblast-expressed enzymes, is CYP3A4 > CYP2B6 > CYP2C19 ≈ CYP2C9 > CYP2D6 . Correlation analyses have shown a strong relationship between R-138727 formation and CYP3A-mediated midazolam 1'-hydroxylation (r² = 0.98; p < 0.001) in characterized human liver microsomal samples .

Enzyme Inhibition Studies

Inhibition studies using monoclonal antibodies and selective inhibitors have confirmed the predominant role of certain cytochrome P450 enzymes. The CYP3A inhibitor ketoconazole and a monoclonal antibody to CYP2B6 substantially inhibited R-138727 formation, whereas inhibitors of CYP2C9 (sulfaphenazole) and CYP2C19 (omeprazole) showed minimal effect . These findings, combined with scaling of in vitro intrinsic clearance values, indicate that CYP3A4 alone or CYP3A4 and CYP2B6 together are the major contributors to R-138727 formation .

Table 2: Cytochrome P450 Enzymes Involved in R-138727 Formation

EnzymeRelative ContributionEvidence
CYP3A4PrimaryHighest rate in expressed enzyme studies; strong correlation with midazolam hydroxylation; inhibition by ketoconazole
CYP2B6SecondarySecond highest rate in expressed enzyme studies; inhibition by monoclonal antibody
CYP2C19MinorLower rate in expressed enzyme studies; minimal effect of omeprazole inhibition
CYP2C9MinorLower rate in expressed enzyme studies; minimal effect of sulfaphenazole inhibition
CYP2D6MinimalLowest rate in expressed enzyme studies

Pharmacokinetic Profile

Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetics of R-138727 are essential for understanding prasugrel's clinical effects. Following oral administration of prasugrel, the active metabolite R-138727 demonstrates rapid absorption, with inhibition of platelet aggregation occurring within 15 to 30 minutes . The compound is extensively metabolized by the liver, with approximately 70% excreted through the kidneys and 27% eliminated via the feces . The active metabolite has a half-life of approximately eight hours .

Age-Related Pharmacokinetic Differences

Studies have investigated potential differences in prasugrel metabolism between elderly and non-elderly subjects, which is relevant for dosing considerations. A clinical study conducted in Japan administered a 20-mg loading dose and a 3.75-mg maintenance dose of prasugrel to two groups (elderly, aged >75 years; non-elderly, aged 45-65 years) for 7 days . Plasma concentrations of R-138727 were determined on days 1 and 7 after dosing, with samples collected at multiple time points (0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose on day 1; and 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose on day 7) .

Analytical Methodology Considerations

Sample Preparation and Stability

The analysis of R-138727 presents significant challenges due to its chemical instability, particularly the reactive thiol group. The deuterated analog shares these stability concerns, necessitating special handling procedures. Analytical methods for R-138727 typically employ solid phase extraction for sample preparation, with analysis performed using LC-MS/MS in the multiple reaction monitoring mode . For the deuterated compound, similar extraction protocols would be employed, with specific mass transitions monitored to account for the mass shift caused by deuterium incorporation.

Chromatographic Separation

Effective chromatographic separation is crucial for accurate quantification of R-138727 and its deuterated counterpart. Reversed-phase chromatography using C18 columns has been successfully employed for this purpose . The deuterated standard would co-elute or elute very close to the non-deuterated compound, allowing for accurate internal standardization while being distinguishable by mass spectrometry due to the different molecular weights.

Research Applications

Bioequivalence and Pharmacokinetic Studies

The primary application of Prasugrel-d4 Metabolite R-138727 is in bioequivalence and pharmacokinetic studies of prasugrel. As noted in the literature, validated LC-MS/MS methods incorporating appropriate internal standards are essential for such studies . The deuterated metabolite provides an ideal internal standard due to its nearly identical chemical behavior but distinct mass spectral characteristics.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator